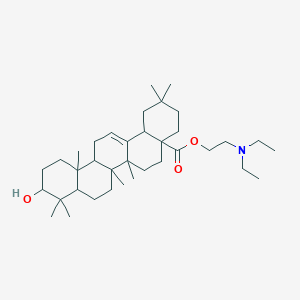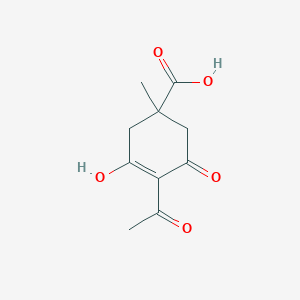
3,5-Dioxo-4-(1-hydroxyethylidene)-1-methylcyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexanecarboxylic acid, which is a carboxylic acid of cyclohexane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- typically involves multiple steps. One common method is the hydrogenation of benzoic acid to produce cyclohexanecarboxylic acid . This intermediate can then undergo further reactions to introduce the 1-hydroxyethylidene and 1-methyl-3,5-dioxo groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can significantly enhance the production rate and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the cyclohexane ring, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of cyclohexanecarboxylic acid, such as:
Cyclohexanecarboxylic acid: The parent compound, which is a precursor to many derivatives.
1-Hydroxyethylidene-1,1-diphosphonic acid: A related compound with similar functional groups.
Cyclohexanone: A simpler derivative with a ketone group.
Uniqueness
Cyclohexanecarboxylic acid, 4-(1-hydroxyethylidene)-1-methyl-3,5-dioxo- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H12O5 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-acetyl-3-hydroxy-1-methyl-5-oxocyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H12O5/c1-5(11)8-6(12)3-10(2,9(14)15)4-7(8)13/h12H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
FXZGVVCCACJQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(CC(CC1=O)(C)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


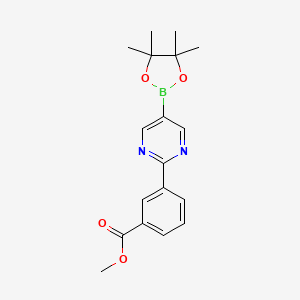
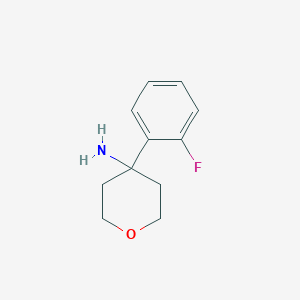
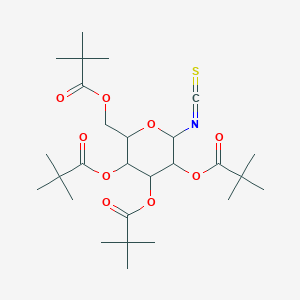
![Benzyl octahydro-6H-pyrido[3,4-b][1,4]thiazine-6-carboxylate 4,4-dioxide hydrochloride](/img/structure/B12282948.png)
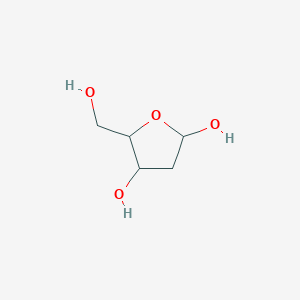
![(1R,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-5-carboxylic acid](/img/structure/B12282961.png)
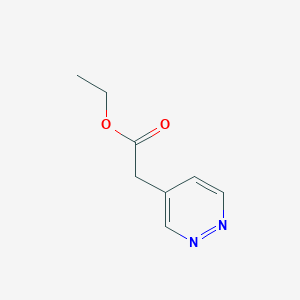

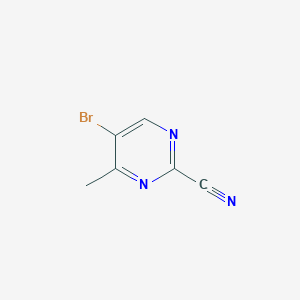
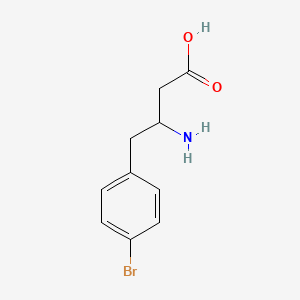

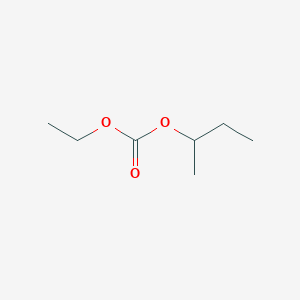
![Benzenamine, 4-[(4-aminocyclohexyl)methyl]-](/img/structure/B12283003.png)
